1-(2-Bromopyridin-3-yl)propan-1-one
Description
1-(2-Bromopyridin-3-yl)propan-1-one is a brominated pyridine derivative with a propanone moiety. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. The compound is synthesized via established methods involving bromination and ketone formation, as noted in protocols for analogous structures . Its structural features—a pyridine ring with a bromine substituent at the 2-position and a ketone group at the propan-1-one chain—confer reactivity in cross-coupling reactions and ligand coordination, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
1-(2-bromopyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C8H8BrNO/c1-2-7(11)6-4-3-5-10-8(6)9/h3-5H,2H2,1H3 |
InChI Key |
OCCZPCHSJVFQJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromopyridin-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-pyridinylpropan-1-one. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods: In industrial settings, the production of 1-(2-Bromopyridin-3-yl)propan-1-one may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromopyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-(2-Bromopyridin-3-yl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromopyridin-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings :
- Positional Isomerism : The 5-bromo analog (propan-2-one) exhibits distinct reactivity due to the ketone group’s position, influencing its participation in nucleophilic additions .
- Functional Group Impact : Replacement of bromine with hydroxyl (e.g., 1-(4-hydroxyphenyl)propan-1-one) reduces electrophilicity but enhances hydrogen-bonding capacity, affecting solubility and biological activity .
- Aromatic Substituents : Benzyl and phenyl additions (e.g., in 1-(pyridin-2-yl)-propan-1-one derivatives) increase steric bulk, altering binding affinities in catalytic applications .
Biological Activity
1-(2-Bromopyridin-3-yl)propan-1-one is a brominated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the bromine atom and the carbonyl group in its structure contributes to its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(2-Bromopyridin-3-yl)propan-1-one is C8H8BrN, with a molecular weight of approximately 214.06 g/mol. Its structure includes a brominated pyridine ring attached to a propan-1-one moiety, which plays a crucial role in its biological activity.
The biological activity of 1-(2-Bromopyridin-3-yl)propan-1-one is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing binding affinity and specificity toward target molecules. This compound may modulate various biological pathways, including those involved in inflammation, neurotransmission, and cellular signaling.
Antimicrobial Properties
Research indicates that compounds similar to 1-(2-Bromopyridin-3-yl)propan-1-one exhibit significant antimicrobial activity. For instance, studies have shown that brominated pyridine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications as antimicrobial agents.
Anticancer Activity
Preliminary studies have indicated that 1-(2-Bromopyridin-3-yl)propan-1-one may possess anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate the specific pathways affected by this compound .
Study on Binding Affinity
A study investigated the interaction of a related brominated compound with human serum albumin (HSA). It was found that the compound exhibited moderate to strong binding affinity to HSA, which is crucial for understanding its pharmacokinetic behavior in biological systems. The study utilized multi-spectroscopic techniques to analyze the binding interactions and predicted drug-like properties, noting no mutagenicity but potential hepatotoxicity .
Evaluation of Pharmacological Effects
Another research effort focused on evaluating the pharmacological effects of similar brominated pyridine compounds. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs), indicating anti-inflammatory potential. The results highlighted the need for further exploration into the therapeutic applications of these compounds in inflammatory diseases .
Data Summary
| Aspect | Details |
|---|---|
| Molecular Formula | C8H8BrN |
| Molecular Weight | 214.06 g/mol |
| Biological Activities | Antimicrobial, Anticancer |
| Mechanism | Interaction with enzymes/receptors; modulation of signaling pathways |
| Binding Affinity | Moderate to strong with human serum albumin |
| Potential Toxicity | No mutagenicity; potential hepatotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
